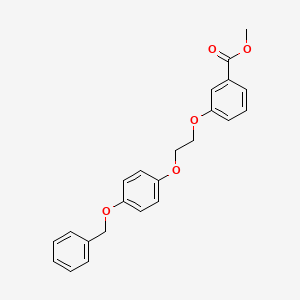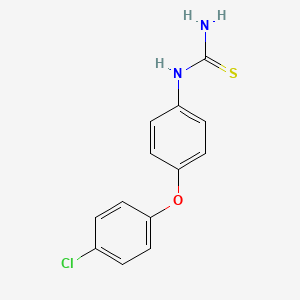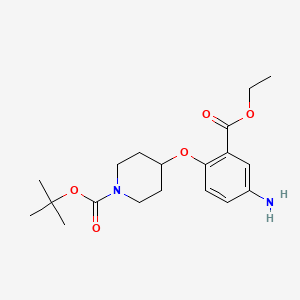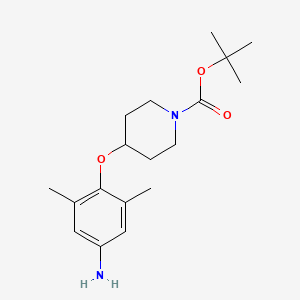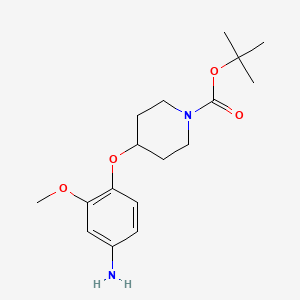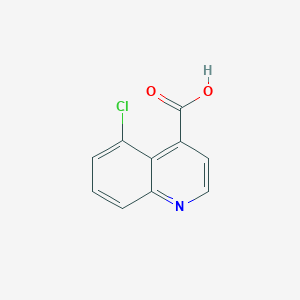
Ácido 5-cloroquinolina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinoline-4-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 4-position of the quinoline ring enhances its chemical reactivity and potential for various applications.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
- Investigated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the production of dyes, pigments, and other fine chemicals.
- Employed in the development of materials with specific electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Gould-Jacobs Reaction: This method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and chlorination to introduce the chlorine atom at the 5-position.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of acidic or basic catalysts to form quinoline derivatives, which can then be chlorinated and carboxylated.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones to form quinoline-4-carboxylic acids, which can be further chlorinated at the 5-position.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. Catalysts such as transition metals and green chemistry approaches like ionic liquids and microwave irradiation are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloroquinoline-4-carboxylic acid can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5-Chloroquinoline-4-methanol or 5-Chloroquinoline-4-aldehyde.
Substitution: Various 5-substituted quinoline-4-carboxylic acid derivatives
Mecanismo De Acción
- The compound exerts its effects by interacting with various molecular targets such as enzymes and receptors.
- It can inhibit the activity of enzymes like alkaline phosphatases by binding to their active sites.
- The presence of the chlorine atom and carboxylic acid group enhances its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Molecular Targets and Pathways:
- Enzymes involved in DNA synthesis and repair.
- Receptors involved in inflammatory and pain pathways .
Comparación Con Compuestos Similares
Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activity.
5-Bromoquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness:
- The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 4-position makes 5-Chloroquinoline-4-carboxylic acid unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and interact with multiple molecular targets highlights its versatility and importance in scientific research
Propiedades
IUPAC Name |
5-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJVAJGAMCJITG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614105 |
Source


|
| Record name | 5-Chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62482-32-0 |
Source


|
| Record name | 5-Chloro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
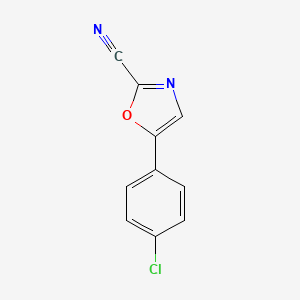
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
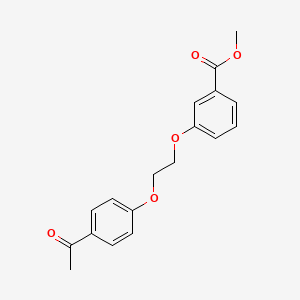

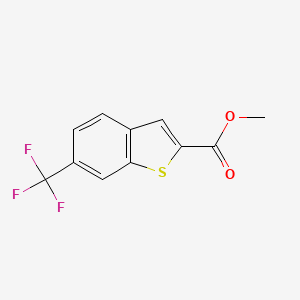
![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)
